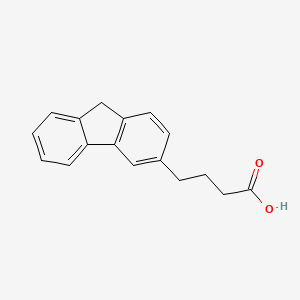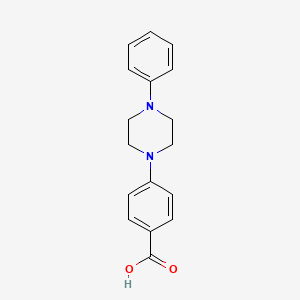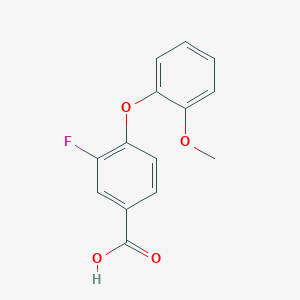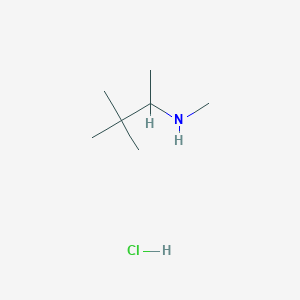
N,3,3-Trimethyl-2-butanamine hydrochloride
Übersicht
Beschreibung
“N,3,3-Trimethyl-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 89979-68-0 . It has a molecular weight of 151.68 and its molecular formula is C7H18ClN . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N,3,3-trimethyl-2-butanamine hydrochloride . The InChI code for this compound is 1S/C7H17N.ClH/c1-6(8-5)7(2,3)4;/h6,8H,1-5H3;1H .Physical And Chemical Properties Analysis
“N,3,3-Trimethyl-2-butanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 151.68 and its molecular formula is C7H18ClN .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
N,3,3-Trimethyl-2-butanamine hydrochloride has shown promising results in the field of antifungal therapy. For instance, butenafine hydrochloride, which is closely related to N,3,3-Trimethyl-2-butanamine hydrochloride, is effective against guinea pig dermatophytosis caused by Trichophyton mentagrophytes or Microsporum canis. It demonstrated superior efficacy compared to other reference drugs in this study, indicating its potential as a powerful antifungal agent (Arika, Yokoo, Hase, Maeda, Amemiya, & Yamaguchi, 1990).
Interaction with Lipids
Another study explored the interactions between butenafine and lipids, revealing that butenafine increases membrane fluidity and permeability in liposomes. This interaction suggests that the compound's efficacy and long duration of action in treating mycoses may be due to its ability to integrate into membrane phospholipids, thus providing an extended release of the drug (Mingeot-Leclercq et al., 2001).
Neuroprotective Effects
LY042826 and LY393615, compounds related to N,3,3-Trimethyl-2-butanamine hydrochloride, have shown neuroprotective effects in vivo. They were effective in reducing ischaemia-induced brain injury in gerbils and rats, suggesting their potential as anti-ischaemic agents. Their efficacy is attributed to their ability to attenuate ischaemia-induced glutamate release rather than affecting cerebral hemodynamics (Hicks, Ward, & O'Neill, 2000).
Corrosion Inhibition
The butyl group in n-butylamine, a compound structurally similar to N,3,3-Trimethyl-2-butanamine hydrochloride, has been studied as a mild steel corrosion inhibitor in hydrochloric acid solution. The study demonstrated that these inhibitors adsorbed on the steel according to a Frumkin isotherm, indicating potential applications in corrosion prevention (Bastidas, Damborenea, & Vázquez, 1997).
Conformational Dynamics
A study on N,N-dimethyl-2-butanamine, a compound related to N,3,3-Trimethyl-2-butanamine hydrochloride, explored its conformational dynamics using Rydberg fingerprint spectroscopy. This research provided a time-resolved and quantitative view of conformational dynamics in flexible hydrocarbon molecules, which can be useful in understanding the behavior of similar compounds (Minitti & Weber, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,3,3-trimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(8-5)7(2,3)4;/h6,8H,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFLSXWEAIFJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655354 | |
| Record name | N,3,3-Trimethylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,3-Trimethyl-2-butanamine hydrochloride | |
CAS RN |
89979-68-0 | |
| Record name | N,3,3-Trimethylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine](/img/structure/B1437325.png)

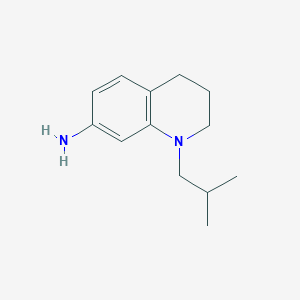
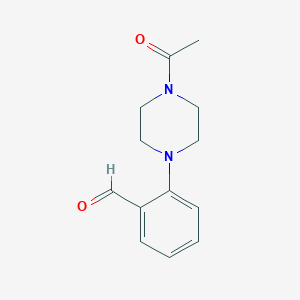
![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)
![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)
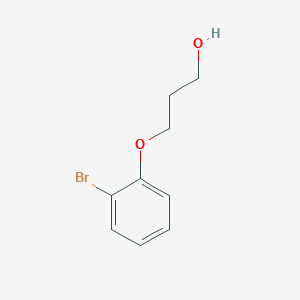
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1437335.png)
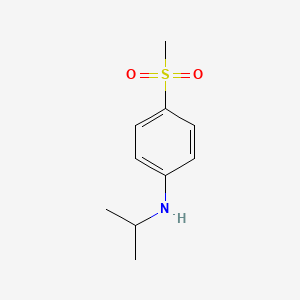
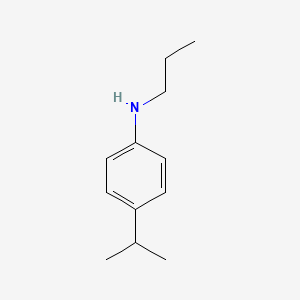
![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)
